[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid [5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1216502-69-0
VCID: VC2669833
InChI: InChI=1S/C10H6ClN3O6/c11-7-3-5(14(18)19)1-2-6(7)9-12-13(4-8(15)16)10(17)20-9/h1-3H,4H2,(H,15,16)
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=NN(C(=O)O2)CC(=O)O
Molecular Formula: C10H6ClN3O6
Molecular Weight: 299.62 g/mol

[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

CAS No.: 1216502-69-0

Cat. No.: VC2669833

Molecular Formula: C10H6ClN3O6

Molecular Weight: 299.62 g/mol

* For research use only. Not for human or veterinary use.

[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid - 1216502-69-0

Specification

CAS No. 1216502-69-0
Molecular Formula C10H6ClN3O6
Molecular Weight 299.62 g/mol
IUPAC Name 2-[5-(2-chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid
Standard InChI InChI=1S/C10H6ClN3O6/c11-7-3-5(14(18)19)1-2-6(7)9-12-13(4-8(15)16)10(17)20-9/h1-3H,4H2,(H,15,16)
Standard InChI Key WVYRFHWQKYSXTH-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=NN(C(=O)O2)CC(=O)O
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=NN(C(=O)O2)CC(=O)O

Introduction

Chemical Identity and Properties

[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is characterized by its distinct molecular structure containing an oxadiazole ring linked to both a 2-chloro-4-nitrophenyl group and an acetic acid moiety. The compound's key physical and chemical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of [5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

PropertyValue
CAS Number1216502-69-0
Molecular FormulaC₁₀H₆ClN₃O₆
Molecular Weight299.62 g/mol
IUPAC Name2-[5-(2-chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid
Standard InChIInChI=1S/C10H6ClN3O6/c11-7-3-5(14(18)19)1-2-6(7)9-12-13(4-8(15)16)10(17)20-9/h1-3H,4H2,(H,15,16)
Purity (Commercial)≥95%
Physical AppearanceCrystalline solid

The molecule consists of three key structural components: the 1,3,4-oxadiazole heterocyclic ring, the 2-chloro-4-nitrophenyl substituent, and the acetic acid functional group. The presence of these diverse functional groups contributes to its potential versatility in chemical reactions and biological interactions.

Structural Features and Chemical Reactivity

The structural features of [5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid confer specific chemical properties that influence its reactivity and potential applications. The 1,3,4-oxadiazole ring serves as a flat aromatic linker, providing thermal and metabolic stability to the molecule . This heterocyclic system contains two nitrogen atoms and one oxygen atom arranged in a specific pattern that contributes to its unique electronic properties .

The 2-chloro-4-nitrophenyl substituent introduces both electron-withdrawing groups (chloro and nitro) that affect the electron distribution within the molecule. The nitro group, in particular, is known to enhance biological activities in similar compounds . The acetic acid moiety provides a carboxylic acid functional group that can participate in various chemical reactions and biological interactions, including potential hydrogen bonding with protein targets.

Figure 1 would typically show the chemical structure of the compound, highlighting these key structural features.

Biological ActivityRelated Compound ExamplesActivity Parameters
Antimicrobial4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolMIC of 8 μg/mL; inhibition zone of 17.0 ± 0.40 mm at 200 μg/mL
Anticancer3-(5-benzyl-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-oneMean growth percentage of 66.23% in one-dose assay; GI₅₀ values of 1.41–15.8 μM
Anti-inflammatory2-(5-(5-(substituted phenyl)-2-oxo-ethylthio)-1,3,4-oxadiazole-2-yl)-2-phenyl-1H-indol-1-yl)-2-oxoethyl nitrate derivativesSignificant reduction in inflammation with reduced GI toxicity

Structure-Activity Relationship Analysis

Understanding the structure-activity relationships (SAR) of [5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid and related compounds can provide insights into the functional role of different structural components.

Studies on similar compounds suggest that various substitutions on the phenyl ring directly attached to the oxadiazole moiety can significantly influence biological activity . For instance, research has shown that 3,4,5-trimethoxy > 2-hydroxy > 4-nitro > 4-hydroxy-3-methoxy substitution patterns on the phenyl ring can affect anticancer activity in a descending order of potency .

The position and nature of substituents on the phenyl ring can affect:

  • Lipophilicity and membrane permeability

  • Electronic distribution and binding affinity to biological targets

  • Metabolic stability and pharmacokinetic properties

Research Applications and Future Directions

[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is primarily utilized for research purposes, with potential applications in several areas:

Drug Discovery and Development

The compound can serve as a lead structure or scaffold for medicinal chemistry research aimed at developing new therapeutic agents . Its structural features make it a candidate for further optimization to enhance activity, reduce toxicity, or improve pharmacokinetic properties.

Chemical Biology Tools

The unique structural features and potential biological activities make this compound a candidate for developing chemical probes to study biological systems, particularly those related to antimicrobial resistance or cancer cell signaling .

Material Science Applications

While less documented, oxadiazole derivatives have also found applications in material science due to their thermal stability and electronic properties .

Future research directions might include:

  • Comprehensive evaluation of the compound's biological activity spectrum

  • Structural modifications to enhance specific activities

  • Development of structure-activity relationships

  • Investigation of potential mechanisms of action

  • Exploration of synergistic effects with established therapeutic agents

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